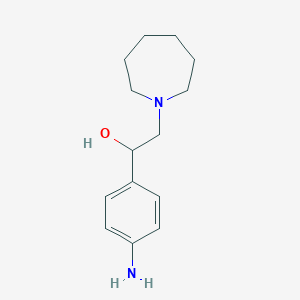
1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol is an organic compound that features a phenyl group substituted with an amino group at the para position, an azepane ring, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol typically involves the reaction of 4-nitrophenyl ethanol with azepane under reducing conditions. The nitro group is first reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent like ethanol and a temperature range of 25-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the reduction process, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be further reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-(4-Carboxyphenyl)-2-(azepan-1-yl)ethanol.
Reduction: 1-(4-Aminophenyl)-2-(azepan-1-yl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. The ethanol moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminophenyl)-2-(piperidin-1-yl)ethanol: Similar structure but with a piperidine ring instead of an azepane ring.
1-(4-Aminophenyl)-2-(morpholin-1-yl)ethanol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(4-aminophenyl)-2-(azepan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-13-7-5-12(6-8-13)14(17)11-16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVLBFMXFUUKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(C2=CC=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
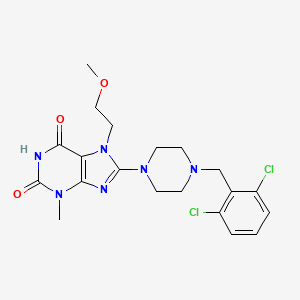
![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)
![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)

![1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2897373.png)
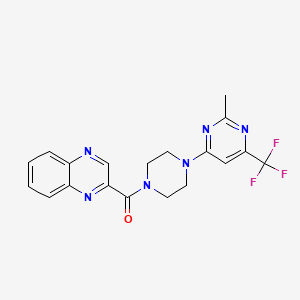
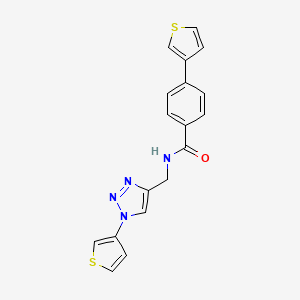
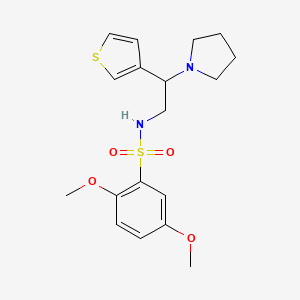
![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)
![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)
![(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2897386.png)
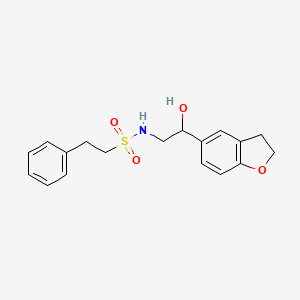
![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)
![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)
